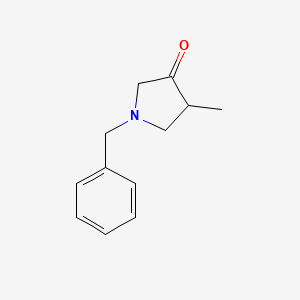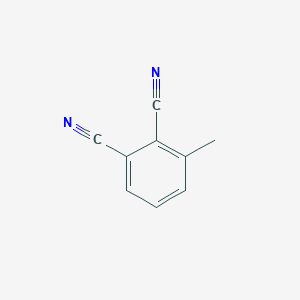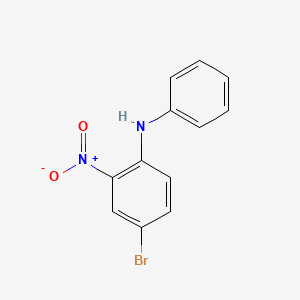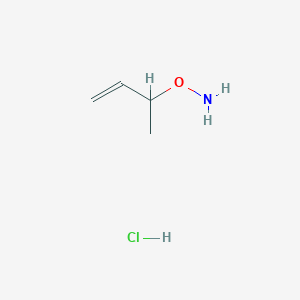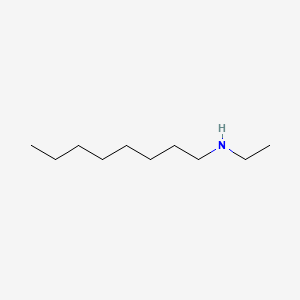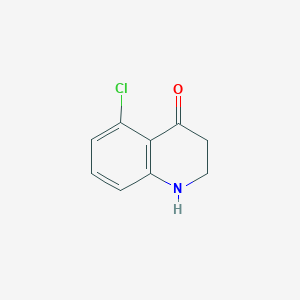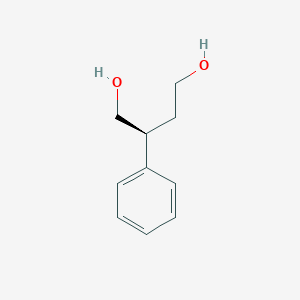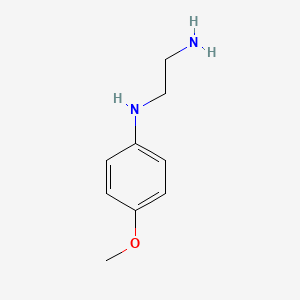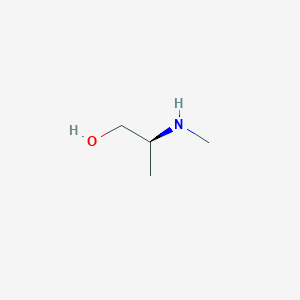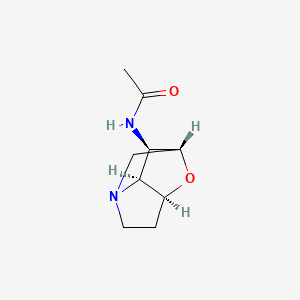
N-乙酰基降落伞碱
描述
N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.
科学研究应用
N-Acetylnorloline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: N-Acetylnorloline is investigated for its potential use in the development of new materials and as a component in various industrial processes
作用机制
Target of Action
N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of N-Acetylnorloline are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .
Mode of Action
The mode of action of N-Acetylnorloline involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .
Biochemical Pathways
The biochemical pathway of N-Acetylnorloline involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from N-Acetylnorloline to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .
Pharmacokinetics
It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .
Result of Action
The result of N-Acetylnorloline’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .
Action Environment
The action of N-Acetylnorloline is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of N-Acetylnorloline and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .
生化分析
Biochemical Properties
N-Acetylnorloline is involved in various biochemical reactions. It is synthesized by the enzyme N-acetylnorloline synthase (LolO), which is one of several iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases . These enzymes catalyze sequential reactions of different types in biosynthetic pathways that provide valuable natural products .
Cellular Effects
The cellular effects of N-Acetylnorloline are primarily related to its role as a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . These endophytes play a key role in plant growth, development, and fitness . The presence of N-Acetylnorloline and other alkaloids results in the accumulation of secondary metabolites, which play an important role in plant defense against biotic and abiotic stress conditions .
Molecular Mechanism
The molecular mechanism of N-Acetylnorloline involves its synthesis by the enzyme N-acetylnorloline synthase (LolO). LolO hydroxylates C2 of 1-exo-acetamidopyrrolizidine before coupling the C2-bonded oxygen to C7 to form the tricyclic loline core . Each reaction requires cleavage of a C-H bond by an oxoiron (IV) (ferryl) intermediate .
Temporal Effects in Laboratory Settings
It is known that the biosynthesis of N-Acetylnorloline involves sequential reactions catalyzed by the enzyme N-acetylnorloline synthase (LolO) .
Metabolic Pathways
N-Acetylnorloline is part of the loline alkaloid biosynthesis pathway . The genes lolN and lolM, which encode an N-acetamidase (deacetylase) and a methyltransferase respectively, are required in the steps from N-acetylnorloline to other lolines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.
Industrial Production Methods
Industrial production methods for N-Acetylnorloline are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
N-Acetylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).
Common Reagents and Conditions
The reactions of N-Acetylnorloline typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.
相似化合物的比较
Similar Compounds
N-Acetylnorloline can be compared with other similar alkaloids, such as:
- N-acetylloline
- N-formylloline
- N-acetylnorloline
Uniqueness
Its unique structure may confer different binding affinities and specificities, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-35-1 | |
| Record name | N-Acetylnorloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



